n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
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Overview
Description
n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 2-methoxyaniline with 3-methylbenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 2-methoxybenzoic acid, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential pharmacological activities.
Biology: In biological research, this compound may be studied for its interactions with various biological targets, such as receptors or enzymes, to understand its potential therapeutic effects.
Industry: In the industrial sector, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide would depend on its specific interactions with molecular targets. For example, it might act as an agonist or antagonist at certain receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include neurotransmitter signaling or enzyme inhibition.
Comparison with Similar Compounds
n-(2-Methoxyphenyl)piperazine: A simpler derivative with similar pharmacological activities.
4-(3-Methylphenyl)piperazine: Another related compound with potential therapeutic applications.
Uniqueness: The unique combination of the 2-methoxyphenyl and 3-methylphenyl groups in n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
6332-39-4 |
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Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-5-7-16(14-15)21-10-12-22(13-11-21)19(23)20-17-8-3-4-9-18(17)24-2/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
InChI Key |
WEJSBKZAVLOAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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